molecular formula C14H18ClNO4 B1333558 3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid CAS No. 284493-65-8

3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid

Cat. No. B1333558
CAS RN: 284493-65-8
M. Wt: 299.75 g/mol
InChI Key: ZPXVKCUGZBGIBW-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid, also known as 3-((t-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid and abbreviated as Bt-CPPA, is an organic compound belonging to the class of carboxylic acids. It is a colorless, crystalline solid with a melting point of 90-92°C. Bt-CPPA is a derivative of propanoic acid and is composed of a t-butoxycarbonyl group, an amine group, and a 4-chlorophenyl group. It is used in a variety of scientific research applications, such as organic synthesis, drug design, and medicinal chemistry.

Scientific Research Applications

  • Asymmetric Hydrogenation and Enamine Ester Synthesis : The compound has been synthesized using asymmetric hydrogenation of enamine ester, demonstrating its utility in the preparation of specific beta-amino acid pharmacophores (Kubryk & Hansen, 2006).

  • Catalysis in N-tert-Butoxycarbonylation of Amines : It serves as an effective catalyst for N-tert-butoxycarbonylation of amines, a process important in peptide synthesis due to the N-Boc moiety's resistance to racemization (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

  • Enantioselective Synthesis of Neuroexcitants : The compound is utilized in the enantioselective synthesis of neuroexcitants like ATPA, an analogue of AMPA, demonstrating its role in neurochemical research (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).

  • Synthesis of Antimicrobial Compounds : Research shows its use in synthesizing new compounds with antimicrobial activities, highlighting its potential in developing new antibacterial agents (Pund, Saboo, Sonawane, Dukale, & Magare, 2020).

  • Chiral Monomer Precursor Synthesis for Polyamides : The compound has been used in the synthesis of chiral monomer precursors for stereoregular polyamides, contributing to advancements in polymer chemistry (Gómez, Orgueira, & Varela, 2003).

  • Intermediate in Natural Product Synthesis : It's used as a key intermediate in the synthesis of natural products like Biotin, which is essential in various metabolic processes (Qin, Tang, Wang, Wang, Huang, Wang, & Huang, 2014).

  • Amino Acid-Derived Acetylene Monomers : The compound is also significant in the synthesis and polymerization of amino acid-derived acetylene monomers, contributing to the field of macromolecular science (Gao, Sanda, & Masuda, 2003).

  • Synthesis of GABA B Receptor Antagonists : Its derivatives have been synthesized as weak specific antagonists of GABA at the GABAB receptor, suggesting potential applications in neuropharmacology (Abbenante, Hughes, & Prager, 1997).

properties

IUPAC Name

3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXVKCUGZBGIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370287
Record name 3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid

CAS RN

284493-65-8
Record name 4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284493-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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